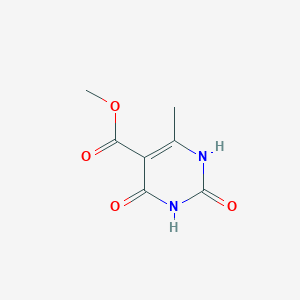
Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate
Descripción general
Descripción
Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family, characterized by a pyrimidine ring which is a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of this family, methyl 4-aminopyrrole-2-carboxylates, has been synthesized using a relay catalytic cascade reaction, indicating the potential for diverse chemical modifications and applications of pyrimidine derivatives .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex and diverse. For instance, methyl 4-aminopyrrole-2-carboxylates are synthesized through a one-pot method involving a relay catalytic cascade reaction, which demonstrates the intricate methods that can be employed in the synthesis of pyrimidine derivatives . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, involves multiple steps including methoxylation, oxidation, and bromination, showcasing the multi-step nature of pyrimidine synthesis .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction and quantum chemical DFT analysis. For example, the crystal and molecular structures of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been determined, providing insights into the conformation and vibrational characteristics of these molecules . Similarly, the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate has been reported, further contributing to the understanding of pyrimidine derivatives' molecular structures .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For instance, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives involves a catalyst-free multicomponent synthesis, indicating the versatility of reactions that pyrimidine compounds can participate in . The synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides using uranyl nitrate hexahydrate under ultrasonic conditions is another example of the diverse chemical reactions applicable to pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as lipophilicity, tautomeric forms, and specific intermolecular interactions, are crucial for their potential applications. The effects of methylation on intermolecular interactions and lipophilicity have been studied for methylated 6-hydroxypyridazine-3-carboxylic acids, revealing the impact of structural modifications on these properties . The crystal structures of lipophilic antifolates, which are pyrimidine analogs, provide information on their molecular packing and potential interactions, which are important for their biological activity .
Aplicaciones Científicas De Investigación
Crystal and Molecular Structures
Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate has been studied for its crystal and molecular structures, particularly as a side product in the synthesis of antitubercular agents. Such studies provide insights into the structural aspects of this compound (Richter et al., 2023).
Role in Process Chemistry
This compound finds applications in the preparation of high explosives and medicinal valued products. Its synthesis, investigated through various process chemistry techniques, demonstrates its significance in developing economical and efficient production methods (Patil et al., 2008).
Precursor in Pharmaceutical Synthesis
It serves as a precursor in the synthesis of pharmaceutical compounds, such as anticancer drug dasatinib. Research into the optimal conditions for its synthesis and transformation into related compounds reveals its utility in medicinal chemistry (Guo Lei-ming, 2012).
Antibacterial and Antimicrobial Activities
Research has explored its role in the synthesis of derivatives with antibacterial and antimicrobial properties. These derivatives have shown potential in combating various bacterial and fungal infections (Shastri & Post, 2019).
Polyurethane Synthesis
The compound has been used in the synthesis of polyetherurethanes, demonstrating its role in materials science. The introduction of this compound into the polymer chain affects the physical and thermal properties of the resultant polyurethanes, highlighting its potential in designing advanced materials (Oprea & Potolinca, 2010).
Anti-Inflammatory Activity
It has been investigated for its anti-inflammatory properties. Studies have synthesized derivatives of this compound and evaluated their effectiveness in reducing inflammation, indicating its potential therapeutic applications (Shang Lin-lin & C. Dong, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 6-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-4(6(11)13-2)5(10)9-7(12)8-3/h1-2H3,(H2,8,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMENLTSMANJRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651687 | |
| Record name | Methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate | |
CAS RN |
869891-41-8 | |
| Record name | Methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




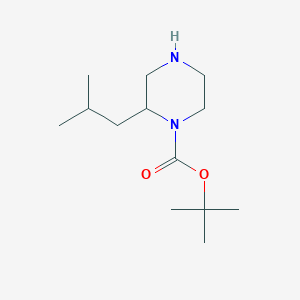

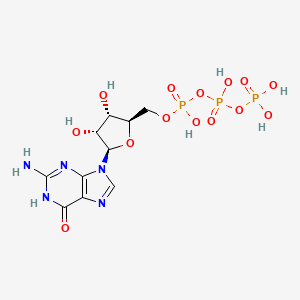
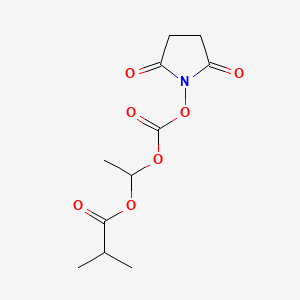



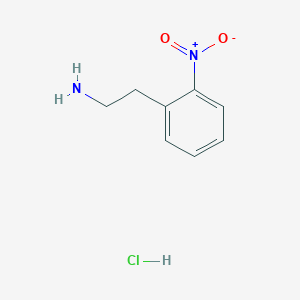
![2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3030067.png)


![2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B3030072.png)
